molecular formula C14H22O2 B6630167 6-(3,4-Dimethylphenoxy)hexan-1-ol

6-(3,4-Dimethylphenoxy)hexan-1-ol

Cat. No.: B6630167
M. Wt: 222.32 g/mol
InChI Key: BEWJJQQVBYTOSA-UHFFFAOYSA-N
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Description

6-(3,4-Dimethylphenoxy)hexan-1-ol is a synthetic alcohol derivative featuring a hexanol backbone substituted at the 6-position with a 3,4-dimethylphenoxy group. This compound combines the hydrophilic hydroxyl group with a lipophilic aromatic moiety, making it a versatile intermediate in organic synthesis, polymer chemistry, and materials science.

Properties

IUPAC Name

6-(3,4-dimethylphenoxy)hexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-12-7-8-14(11-13(12)2)16-10-6-4-3-5-9-15/h7-8,11,15H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWJJQQVBYTOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCCCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and applicative differences between 6-(3,4-Dimethylphenoxy)hexan-1-ol and related compounds:

Compound Name Structural Features Molecular Formula Key Properties/Applications Biological/Toxicological Notes References
This compound Phenoxy group with 3,4-dimethyl substitution C₁₄H₂₂O₂ (est.) Potential monomer for polymers; moderate lipophilicity Limited data; inferred safety from hexan-1-ol analogs N/A
6-(2,5-Dimethylphenoxy)hexan-1-ol Phenoxy group with 2,5-dimethyl substitution C₁₄H₂₂O₂ Structural isomer; steric/electronic differences may alter reactivity Not classified as mutagenic or sensitizing
6-Phenylhexan-1-ol Phenyl substituent (no oxygen linkage) C₁₂H₁₈O Higher hydrophobicity; used in fragrances, solvents No teratogenicity; low acute toxicity
6-[4-(4-Octoxyphenyl)phenoxy]hexan-1-ol Extended chain with octoxyphenyl group C₂₆H₃₈O₃ Larger molecular weight (398.58 g/mol); complex solubility profile Applications in advanced material synthesis
6-Sulfanylhexan-1-ol Sulfhydryl (-SH) group instead of phenoxy C₆H₁₄OS Higher acidity (pKa ~10); used in thiol-ene chemistry Reactivity necessitates careful handling
6-(Benzyloxy)hexan-1-amine Benzyloxy and amine functional groups C₁₃H₂₁NO Polar, reactive amine group; pharmaceutical intermediate Potential sensitizer due to amine group

Key Comparisons:

Structural Variations: Substituent Position: The 3,4-dimethylphenoxy group in the target compound vs. 2,5-dimethylphenoxy in alters electronic distribution and steric hindrance, impacting reactivity in polymerization or coupling reactions. Functional Groups: Replacing the phenoxy group with a phenyl (as in 6-phenylhexan-1-ol ) reduces polarity and hydrogen-bonding capacity, affecting solubility and biological interactions.

Molecular Weight: Larger derivatives like 6-[4-(4-octoxyphenyl)phenoxy]hexan-1-ol exhibit higher viscosity and melting points, limiting their use in liquid-phase reactions.

Applications: Polymer Chemistry: Analogous compounds (e.g., AzoOLS in ) are used as monomers for photo-responsive polymers. The dimethylphenoxy group may stabilize radicals during polymerization.

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